molecular formula C7H6FNO2 B1439853 2-(5-Fluoropyridin-3-yl)acetic acid CAS No. 38129-24-7

2-(5-Fluoropyridin-3-yl)acetic acid

Cat. No.: B1439853
CAS No.: 38129-24-7
M. Wt: 155.13 g/mol
InChI Key: PDNYDJMSNJBNMP-UHFFFAOYSA-N
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Description

“2-(5-Fluoropyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H6FNO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 5-position and an acetic acid group at the 3-position . The InChI code for this compound is 1S/C7H6FNO2/c8-5-1-2-6 (9-4-5)3-7 (10)11/h1-2,4H,3H2, (H,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 155.13 . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.02, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure and Herbicide Application

  • Crystal Structure Analysis : The compound 2-(5-Fluoropyridin-3-yl)acetic acid has been studied for its crystal structure properties. For instance, a related pyridine herbicide with a similar structure was analyzed, revealing how hydrogen bonds and weak π–π interactions connect molecules into a three-dimensional network, which is significant in understanding its chemical behavior (Park et al., 2016).

Pharmaceutical Research and Synthesis

  • Synthesis and Characterization for Medical Use : Research has been conducted on synthesizing and characterizing compounds related to this compound for medical applications. For example, a study on the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid aimed at reducing the toxicity of 5-Fluorouracil, a compound used in cancer treatment, highlights the relevance of these compounds in medicinal chemistry (Xiong Jing, 2010).

Material Science and Nanotechnology

  • Role in Polymer and Material Science : The compound has been evaluated in the context of material science, particularly in the safety assessment of substances used in food contact materials. For instance, a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, was assessed for its use as a polymer production aid in the manufacture of fluoropolymers, indicating the compound's significance in material science (Flavourings, 2014).

Biochemical Analysis

  • Biochemical Research : In biochemical research, related compounds have been used in fluorographic detection methods. For example, a study utilized acetic acid as the solvent for 2,5-diphenyloxazole in fluorographic procedures, which is a method used to detect radioactivity in polyacrylamide gels, showcasing its utility in biochemical analysis (Skinner & Griswold, 1983).

Safety and Hazards

The safety information for “2-(5-Fluoropyridin-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNYDJMSNJBNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694925
Record name (5-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38129-24-7
Record name (5-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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